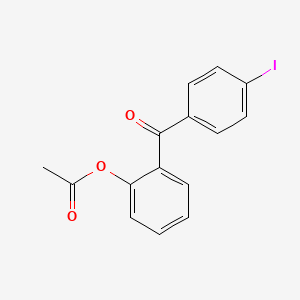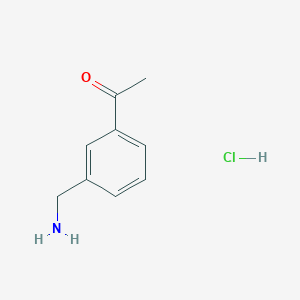
2-Acetoxy-4'-iodobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxy-4’-iodobenzophenone is a synthetic organic compound with the molecular formula C15H11IO3 . It has a molecular weight of 366.16 g/mol . The IUPAC name for this compound is 2-(4-iodobenzoyl)phenyl acetate .
Molecular Structure Analysis
The InChI code for 2-Acetoxy-4’-iodobenzophenone is 1S/C15H11IO3/c1-10(17)19-14-5-3-2-4-13(14)15(18)11-6-8-12(16)9-7-11/h2-9H,1H3 . This indicates that the compound contains an iodine atom attached to a benzene ring, which is further connected to another benzene ring through a carbonyl group. An acetoxy group is also attached to the second benzene ring.Physical And Chemical Properties Analysis
2-Acetoxy-4’-iodobenzophenone has a molecular weight of 366.15 g/mol . More specific physical and chemical properties, such as melting point, boiling point, and density, were not available in the sources I found.Scientific Research Applications
Analytical Methodologies
Solid-phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry : A procedure involving solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for determining hydroxylated benzophenone UV absorbers in environmental water samples. This methodology underscores the relevance of benzophenone derivatives in environmental analysis and their detection at low concentration levels in aquatic environments, highlighting the analytical utility of similar compounds in tracing environmental pollutants (Negreira et al., 2009).
Organic Synthesis and Chemical Transformations
Iodobenzene-catalyzed Alpha-acetoxylation of Ketones : Research on the alpha-oxidation of ketones catalyzed by iodobenzene reveals the potential of iodobenzene derivatives in facilitating organic transformations. The study demonstrates the synthesis of alpha-acetoxy ketones using diacyloxy(phenyl)-lambda3-iodanes generated in situ, which act as oxidants. This process underscores the utility of iodobenzene and its derivatives in synthetic organic chemistry for the selective functionalization of ketones (Ochiai et al., 2005).
Material Science and Photophysics
Thermochromic Polymeric Thin Films : A study on thermochromic polymeric thin films made of ultrathin 2D crystals of coordination polymers based on copper(I)-thiophenolates showcases the potential of benzophenone derivatives in material science. These films change color in response to temperature changes, indicating the possibility of utilizing similar compounds in developing materials with thermal responsiveness for applications in 2D imaging sensor films (Troyano et al., 2018).
Mechanism of Action
Target of Action
It is known that similar compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It is known that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-Acetoxy-4’-iodobenzophenone may interact with its targets in a similar manner.
Biochemical Pathways
Based on its potential to form oximes and hydrazones, it may be involved in reactions with aldehydes and ketones .
Result of Action
The formation of oximes and hydrazones suggests that it may alter the structure of target molecules, potentially affecting their function .
Biochemical Analysis
Biochemical Properties
2-Acetoxy-4’-iodobenzophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. The compound’s interactions with these enzymes can lead to the modulation of their activity, thereby influencing the overall biochemical reactions within the cell. For instance, 2-Acetoxy-4’-iodobenzophenone has been shown to inhibit certain enzymes, leading to changes in metabolic flux and the accumulation of specific metabolites .
Cellular Effects
The effects of 2-Acetoxy-4’-iodobenzophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Acetoxy-4’-iodobenzophenone can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and the production of reactive oxygen species . Additionally, the compound has been observed to impact cell signaling pathways, which can result in altered cell proliferation and apoptosis rates.
Molecular Mechanism
At the molecular level, 2-Acetoxy-4’-iodobenzophenone exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes and proteins, leading to their inhibition or activation. For example, 2-Acetoxy-4’-iodobenzophenone has been shown to inhibit the activity of certain oxidative stress-related enzymes, resulting in the accumulation of reactive oxygen species and subsequent cellular damage. Furthermore, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetoxy-4’-iodobenzophenone can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-Acetoxy-4’-iodobenzophenone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 2-Acetoxy-4’-iodobenzophenone vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. It is essential to carefully consider dosage when studying the effects of 2-Acetoxy-4’-iodobenzophenone in animal models to avoid potential toxicity.
Metabolic Pathways
2-Acetoxy-4’-iodobenzophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence pathways related to oxidative stress and energy metabolism, leading to changes in the levels of specific metabolites . These interactions can have significant implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-Acetoxy-4’-iodobenzophenone within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions can influence the compound’s localization and its overall impact on cellular function.
Subcellular Localization
The subcellular localization of 2-Acetoxy-4’-iodobenzophenone plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical activity, highlighting the importance of understanding its subcellular distribution in studying its effects.
Properties
IUPAC Name |
[2-(4-iodobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c1-10(17)19-14-5-3-2-4-13(14)15(18)11-6-8-12(16)9-7-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWPHPWYIXCPJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641569 |
Source


|
| Record name | 2-(4-Iodobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-28-2 |
Source


|
| Record name | 2-(4-Iodobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)






![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)
